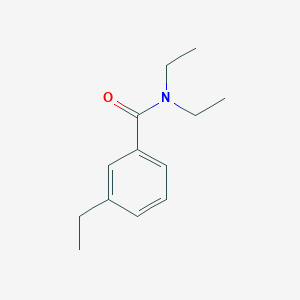
Benzamide, N,N,3-triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N,3-triethyl-: is an organic compound with the molecular formula C13H19NO It is a derivative of benzamide, where the amide nitrogen is substituted with three ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzoylation of Amines: One common method for preparing benzamide derivatives involves the benzoylation of aromatic or aliphatic amines using benzoyl chloride.
Direct Condensation: Another method involves the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-yielding and eco-friendly processes. These methods may include the use of green catalysts and solvent-free conditions to ensure high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of benzamide derivatives typically yields amines.
Substitution: Substitution reactions involving benzamide derivatives can lead to the formation of various substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the development of new materials and catalysts .
Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors and their role in various biochemical pathways .
Medicine: Benzamide derivatives have shown promise in the development of pharmaceuticals, particularly as anti-inflammatory and anti-cancer agents .
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, resins, and other materials. They also find applications in the agricultural industry as herbicides and pesticides .
Mecanismo De Acción
The mechanism of action of benzamide, N,N,3-triethyl-, involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N,N-Diethylbenzamide: Known for its use as an insect repellent (DEET).
N,N-Dimethylbenzamide: Another derivative with similar properties but different applications.
N,N-Diethyl-3-methylbenzamide: Used in various industrial and pharmaceutical applications.
Uniqueness: Benzamide, N,N,3-triethyl-, stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
698377-11-6 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N,N,3-triethylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-4-11-8-7-9-12(10-11)13(15)14(5-2)6-3/h7-10H,4-6H2,1-3H3 |
Clave InChI |
DOIBUZWYYKCRDV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
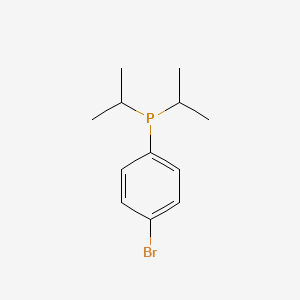
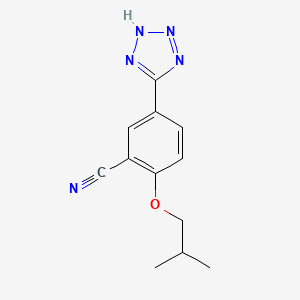
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
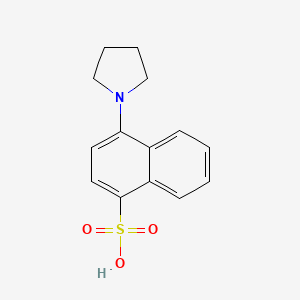
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
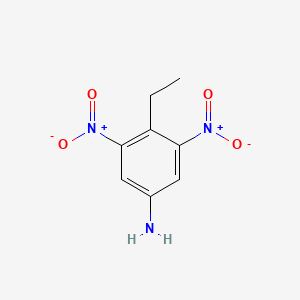
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
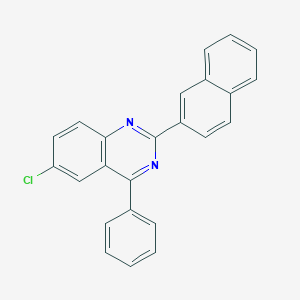
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
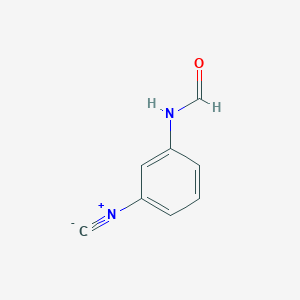
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)
